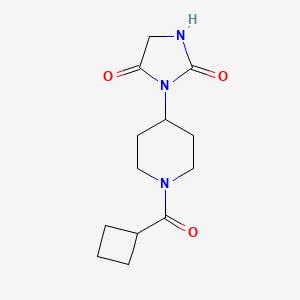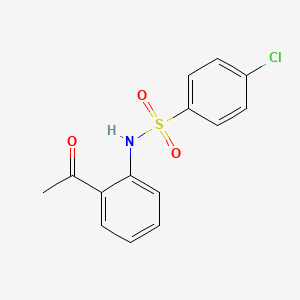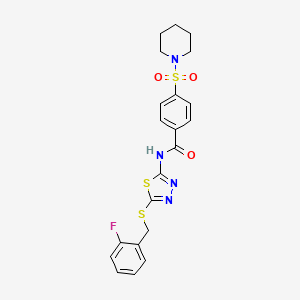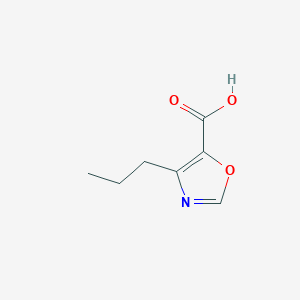![molecular formula C18H18F2N2O B2943279 2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide CAS No. 1797024-12-4](/img/structure/B2943279.png)
2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a compound with the molecular formula C18H18F2N2O and a molecular weight of 316.352. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound could involve the use of 2,6-Difluorobenzoic acid, which is a major degradation product of diflubenzuron . The pyrrolidine ring could be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings could be used .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the steric factors of the pyrrolidine ring . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Neuroleptic Activity and Dopamine Antagonism
A significant area of research for benzamide derivatives involves their neuroleptic properties and selective antidopaminergic activity. For instance, studies on YM-09151-2, a closely related benzamide, have demonstrated its potent and long-lasting inhibitory effects on apomorphine-induced behaviors, suggesting its utility as a neuroleptic with a highly selective blocking action on dopamine D1 receptors without the side effects common to classical neuroleptics Usuda et al., 2004.
Anticancer Applications
In the realm of cancer research, benzamide analogs have been explored for their potential as anticancer agents. For example, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492) has shown promise in preclinical trials for its potent inhibition of PARP enzymes, crucial for DNA repair in cancer cells, highlighting its potential for enhancing the efficacy of chemotherapeutic agents Penning et al., 2010.
Imaging and Diagnostic Tools
Benzamide derivatives have also been developed as imaging agents for positron emission tomography (PET) to assess the sigma2 receptor status of solid tumors. Compounds such as N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide have demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, making them potential candidates for non-invasive imaging of tumor receptor status Tu et al., 2007.
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of benzamide derivatives, including those with fluorine substituents, continues to expand the toolkit available for medicinal chemistry. Studies on the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, for example, have explored new pathways for creating PET agents for imaging specific cancer mutations Wang et al., 2013.
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Therefore, this compound could be further explored for its potential in drug discovery. The design of new pyrrolidine compounds with different biological profiles could be a promising direction for future research .
Mechanism of Action
Target of Action
The primary target of 2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
The compound interacts with its target, SDH, by forming hydrogen bonds with specific amino acids within the enzyme, namely SER-17 and SER-39 . This interaction likely alters the enzyme’s activity, leading to changes in the biochemical pathways it is involved in.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle and the electron transport chain , given the role of SDH in these processes . Changes in the activity of SDH can have downstream effects on these pathways, potentially altering energy production within cells.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on SDH activity and, consequently, energy production within cells . Specific effects would depend on the extent of this impact and the particular cell types involved.
properties
IUPAC Name |
2,6-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c19-15-9-4-10-16(20)17(15)18(23)21-12-14-8-5-11-22(14)13-6-2-1-3-7-13/h1-4,6-7,9-10,14H,5,8,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSTUZBQRETFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2943199.png)



![Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate](/img/structure/B2943204.png)

![3-(4-chlorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943206.png)

![5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2943210.png)
![2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2943212.png)


![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate](/img/structure/B2943216.png)
